D-Valine Stereochemistry Alters β-Hairpin Conformation and Stability in Designed Octapeptides
Boc-Leu-(R)-Val-OH contains D-valine, which fundamentally alters peptide secondary structure induction relative to L-valine-containing analogs. While the dipeptide itself is a protected precursor, peptides incorporating D-valine residues at the i+1 position of β-turns stabilize type II' β-turns, which are essential for β-hairpin nucleation, in contrast to L-amino acids which favor type I/II turns [1]. In model octapeptide systems Boc-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe, CD spectra in organic solvents (TFE, MeOH) reveal a characteristic β-sheet signature with minima at 214-217 nm [2]. The D-Pro-Gly segment nucleates a type II' β-turn, a conformation accessible specifically with D-amino acids, and replacement with L-Pro would yield a fundamentally different turn geometry and altered hairpin stability [1].
| Evidence Dimension | β-turn type induced and secondary structure formation |
|---|---|
| Target Compound Data | D-amino acid residues (e.g., D-valine, D-proline) nucleate type II' β-turns, essential for β-hairpin stability; CD minima at 214-217 nm characteristic of β-sheet |
| Comparator Or Baseline | L-amino acid residues nucleate type I or type II β-turns, producing distinct conformational outcomes |
| Quantified Difference | Qualitative difference in turn geometry (φ,ψ angles: type II' i+1 φ≈60°, ψ≈-120° vs type I i+1 φ≈-60°, ψ≈-30°); differential stability not directly quantified for this specific building block |
| Conditions | CD spectroscopy in TFE, MeOH, and aqueous organic solvent mixtures; NMR conformational analysis |
Why This Matters
Procurement of the D-valine-containing building block is essential for projects requiring type II' β-turn nucleation or β-hairpin scaffolds; substitution with L-valine analogs would yield incorrect turn geometry and compromised structural integrity.
- [1] Haque TS, Gellman SH. Insights into β-hairpin stability: the importance of turn geometry and interstrand interactions. J Am Chem Soc. 1997;119(9):2303-2304. View Source
- [2] Raghothama SR, Aravinda S, Shamala N, Balaram P. A Designed β-Hairpin Peptide. J Pept Res. 2005;65(5):545-554. View Source
